molecular formula C7H8S B089573 4-Methylbenzenethiol CAS No. 106-45-6

4-Methylbenzenethiol

Cat. No. B089573
Key on ui cas rn: 106-45-6
M. Wt: 124.21 g/mol
InChI Key: WLHCBQAPPJAULW-UHFFFAOYSA-N
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Patent
US07084141B2

Procedure details

A solution of 4-methylbenzenethiol (5 g, 40.25) in dry THF was added dropwise to a suspension of NaH (60% in mineral oil, 1.98 g, 48.30) in THF at room temperature and stirred for 30 min. under N2 atmosphere. Ethylbromoacetate (4.9 mL, 44.27) was added slowly to this solution and further stirred at room temperature for 3 h. The solvent was removed under vacuum. The residue was dissolved in oil. HCl and extracted by ethylacetate. The combined organic phase was washed successively with saturated NaHCO3 solution, water and brine then dried over Na2SO4. Evaporation of organic phase yielded 8.46 g (99%) colorless oil. 1H NMR (CDCl3): δ 1.22 (t, J=7.2 Hz, 3H), 2.32 (s, 3H), 3.57 (s, 2H), 4.14 (q, J=7.2 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H). EIMS m/z 210 (M+1), 233 (M+23).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH2:11]([O:13][C:14](=[O:17])[CH2:15]Br)[CH3:12]>C1COCC1>[CH2:11]([O:13][C:14](=[O:17])[CH2:15][S:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
1.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min. under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in oil
EXTRACTION
Type
EXTRACTION
Details
HCl and extracted by ethylacetate
WASH
Type
WASH
Details
The combined organic phase was washed successively with saturated NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of organic phase

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CSC1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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